molecular formula C12H5BrO2S B12592778 2-Bromoazuleno[2,1-b]thiophene-7,9-dione CAS No. 647845-24-7

2-Bromoazuleno[2,1-b]thiophene-7,9-dione

Cat. No.: B12592778
CAS No.: 647845-24-7
M. Wt: 293.14 g/mol
InChI Key: CVODWPMAOZZUHA-UHFFFAOYSA-N
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Description

2-Bromoazuleno[2,1-b]thiophene-7,9-dione is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics. The unique structure of this compound, which includes both azulene and thiophene moieties, makes it an interesting subject for scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromoazuleno[2,1-b]thiophene-7,9-dione typically involves the bromination of azuleno[2,1-b]thiophene-7,9-dione. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain the compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromoazuleno[2,1-b]thiophene-7,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azuleno[2,1-b]thiophene-7,9-dione derivatives, while oxidation and reduction can lead to sulfoxides, sulfones, thiols, or thioethers .

Scientific Research Applications

2-Bromoazuleno[2,1-b]thiophene-7,9-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromoazuleno[2,1-b]thiophene-7,9-dione involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Azuleno[2,1-b]thiophene-7,9-dione: The parent compound without the bromine substitution.

    Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-2-carbaldehyde.

Uniqueness

2-Bromoazuleno[2,1-b]thiophene-7,9-dione is unique due to the presence of both azulene and thiophene moieties, which impart distinct electronic and structural properties.

Properties

CAS No.

647845-24-7

Molecular Formula

C12H5BrO2S

Molecular Weight

293.14 g/mol

IUPAC Name

2-bromoazuleno[2,1-b]thiophene-7,9-dione

InChI

InChI=1S/C12H5BrO2S/c13-10-5-9-7-3-1-2-6(14)4-8(7)11(15)12(9)16-10/h1-5H

InChI Key

CVODWPMAOZZUHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C=C2C(=C1)C3=C(C2=O)SC(=C3)Br

Origin of Product

United States

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